2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2091591-21-6
VCID: VC3153911
InChI: InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13)
SMILES: C1=CC=NC(=C1)C2=C(C=NN2)CCl
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2091591-21-6

Cat. No.: VC3153911

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine - 2091591-21-6

Specification

CAS No. 2091591-21-6
Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine
Standard InChI InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13)
Standard InChI Key DSCUCKYRVPIUBM-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=C(C=NN2)CCl
Canonical SMILES C1=CC=NC(=C1)C2=C(C=NN2)CCl

Introduction

Chemical Structure and Properties

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is characterized by its unique molecular structure that combines two important heterocyclic scaffolds: pyrazole and pyridine. The compound features a pyridine ring directly connected to the 3-position of a pyrazole ring, while a chloromethyl group occupies the 4-position of the pyrazole.

Basic Physical and Chemical Properties

The compound has a molecular formula of C9H8ClN3 and a molecular weight of approximately 193.63 g/mol. The presence of the chloromethyl group is particularly significant as it can act as an alkylating agent, which is crucial for forming covalent bonds with other molecules. This property potentially enables the compound to interact with biological targets through both non-covalent and covalent mechanisms.

Structural Characteristics

The compound contains three nitrogen atoms distributed between the pyrazole (two nitrogens) and pyridine (one nitrogen) rings. These nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, making this compound potentially useful in coordination chemistry and supramolecular chemistry applications .

The following table summarizes the key structural and chemical properties of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine:

PropertyValue
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Key Functional GroupsPyrazole ring, Pyridine ring, Chloromethyl group
Reactive SitesChloromethyl group (alkylating potential), Pyrazole N-H, Pyridine nitrogen
Structural ClassificationHeterocyclic, Pyrazole-pyridine derivative

Synthesis Methods

The synthesis of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine can be approached through various synthetic routes. While the specific synthesis of this exact compound isn't directly addressed in the search results, related pyrazole-pyridine derivatives share similar synthetic pathways that can be adapted.

General Synthetic Approaches

One common approach for synthesizing pyrazole-pyridine derivatives involves Suzuki coupling reactions between appropriate boronic acid derivatives and halogenated heterocycles . For compounds in this family, the synthesis typically involves multiple steps leveraging the reactivity of both the pyridine and pyrazole rings.

Suzuki Coupling Method

A general procedure for synthesizing similar pyrazol-pyridine compounds involves the following steps:

  • Preparation of a suitable pyrazole boronic acid derivative

  • Suzuki coupling with a halogenated pyridine

The general procedure for such Suzuki reactions typically involves:

"A mixture of the aryl halide (1.0 equiv.), Cs2CO3 (1.5 equiv.) and the respective boronic acid or pinacol ester (1.5 equiv.) in dry DMF or DME is flushed with nitrogen. PdCl2(PPh3)2 (0.1 equiv.) is added and the reaction mixture is stirred at 85–100 °C until full conversation of starting material is observed. The reaction mixture is then diluted with EtOAc and washed with water and brine. The organic layer is dried with Na2SO4, filtered and concentrated under reduced pressure."

Alkylation of Pyrazole Derivatives

Another relevant synthetic approach involves the alkylation of pyrazole derivatives:

"The respective halide (1.25 equiv.), K2CO3 (2.0 equiv.) and 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) are stirred in DMF at 60 °C until the reaction appears complete. The reaction mixture is diluted with EtOAc and washed with water and brine. The organic layer is dried with Na2SO4, filtered and concentrated under reduced pressure."

This method could be adapted to introduce the chloromethyl group at the 4-position of the pyrazole ring.

Biological Activities and Applications

Antimicrobial and Antitumor Properties

Pyrazole-pyridine compounds similar to 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine have shown significant biological activities, including antitumor and antimicrobial properties. The presence of the chloromethyl group, which can act as an alkylating agent, may contribute to potential cytotoxic effects that could be relevant for anticancer applications. This alkylating capability might enable the formation of covalent bonds with biological macromolecules, potentially leading to DNA damage in cancer cells.

Coordination Chemistry Applications

The pyrazole-pyridine scaffold provides an excellent platform for metal coordination due to the presence of multiple nitrogen atoms that can serve as coordination sites. Research on related compounds, such as 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine, has demonstrated their ability to form complexes with transition metals like Cu(II), Zn(II), and Ru(II) .

These complexes have potential applications in:

  • Catalysis

  • Material science

  • Supramolecular chemistry

  • Sensing technologies

Structure-Activity Relationships

Key Structural Features for Biological Activity

The biological activity of pyrazole-pyridine derivatives depends significantly on their structural features. Several factors influence their interaction with biological targets:

  • The pyrazole ring is often associated with anti-inflammatory and analgesic effects

  • The pyridine ring provides a basic nitrogen that can interact with acidic residues in protein binding sites

  • The chloromethyl group offers potential for covalent bond formation with nucleophilic centers in biological targets

Comparison with Related Compounds

Analytical Characterization

The characterization of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine typically involves various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Common analytical methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the presence and positions of hydrogen atoms in the molecule

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns

  • Infrared Spectroscopy: Helps identify functional groups and bonding patterns

For related pyrazole-pyridine compounds, mass spectroscopy has been particularly valuable in characterizing their metal complexes and confirming coordination structures .

Research Applications and Future Directions

Current Research Areas

Compounds featuring the pyrazole-pyridine scaffold are currently being investigated in several research areas:

  • Development of novel positive allosteric modulators for muscarinic receptors, with potential applications in treating neurological disorders

  • Design of coordination complexes for applications in catalysis and materials science

  • Exploration of anticancer agents leveraging the alkylating potential of the chloromethyl group

Future Research Opportunities

Future research directions for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine and related compounds may include:

  • Structure optimization for enhanced pharmacological properties

  • Development of more efficient and selective synthetic routes

  • Exploration of novel metal complexes with catalytic or biological activities

  • Investigation of structure-activity relationships to guide the design of more potent and selective compounds

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